molecular formula C9H10Br2O4S B13011291 Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate CAS No. 1707727-89-6

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate

Cat. No.: B13011291
CAS No.: 1707727-89-6
M. Wt: 374.05 g/mol
InChI Key: SOCBAWGVAUITKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a brominated thiophene derivative with the molecular formula C9H10Br2O4S and a molecular weight of 374.05 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with bromine atoms and a methoxyethoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the reaction of 3-thiophenemethanol with 2-[(methoxyethoxy)ethoxy]ethyl bromide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with molecular targets through its brominated thiophene ring. The bromine atoms and the methoxyethoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in biological processes .

Comparison with Similar Compounds

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate can be compared with other brominated thiophene derivatives such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications. This compound is unique due to its methoxyethoxy group, which enhances its solubility and potential for forming diverse chemical interactions.

Properties

CAS No.

1707727-89-6

Molecular Formula

C9H10Br2O4S

Molecular Weight

374.05 g/mol

IUPAC Name

methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H10Br2O4S/c1-13-3-4-15-6-5(10)8(11)16-7(6)9(12)14-2/h3-4H2,1-2H3

InChI Key

SOCBAWGVAUITKO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1Br)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.